molecular formula C20H23BrN2O3 B5223082 1-(1,3-benzodioxol-5-ylmethyl)-4-(3-bromo-4-methoxybenzyl)piperazine

1-(1,3-benzodioxol-5-ylmethyl)-4-(3-bromo-4-methoxybenzyl)piperazine

Cat. No.: B5223082
M. Wt: 419.3 g/mol
InChI Key: SGUYJYIVALSYSC-UHFFFAOYSA-N
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Description

1-(1,3-benzodioxol-5-ylmethyl)-4-(3-bromo-4-methoxybenzyl)piperazine is a useful research compound. Its molecular formula is C20H23BrN2O3 and its molecular weight is 419.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 418.08921 g/mol and the complexity rating of the compound is 447. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

1-(1,3-benzodioxol-5-ylmethyl)-4-(3-bromo-4-methoxybenzyl)piperazine is a complex organic compound that has garnered attention in pharmacological research due to its potential biological activities. This compound features a unique structural framework that combines a benzodioxole moiety with a piperazine ring, which may contribute to its diverse biological effects.

Chemical Structure and Properties

The compound can be represented by the following molecular formula:

PropertyValue
Molecular FormulaC19H21BrN2O5S
Molecular Weight469.35 g/mol
InChIInChI=1S/C19H21BrN2O5S/...
CAS NumberNot specified

This structure includes a bromine atom and a methoxy group, which are critical for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. It is hypothesized that the compound may inhibit specific enzymes involved in cellular proliferation and signaling pathways, potentially leading to anticancer effects. For example, the presence of the benzodioxole group is known to influence the modulation of neurotransmitter receptors and may exhibit neuroprotective properties.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, related compounds were tested against various cancer cell lines, demonstrating varying degrees of cytotoxicity:

CompoundCell LineIC50 (µM)
1-(1,3-benzodioxol-5-ylmethyl)-4-fluorobenzylpiperazineHCT116 (Colorectal)<10
This compoundMDA-MB 231 (Breast)<12

These results suggest that the compound may selectively inhibit tumor cell proliferation while sparing normal cells.

Antimicrobial Activity

In addition to anticancer properties, there is emerging evidence regarding the antimicrobial activity of this compound. Preliminary assays have shown that it can inhibit the growth of certain bacterial strains, which may be linked to its ability to interfere with bacterial cell wall synthesis or metabolic pathways.

Case Studies

A notable case study involved the synthesis and biological evaluation of several derivatives of piperazine compounds. The study reported that modifications to the benzodioxole structure significantly enhanced the anticancer activity against specific cell lines. The findings emphasized the importance of structural optimization in developing effective therapeutic agents.

Properties

IUPAC Name

1-(1,3-benzodioxol-5-ylmethyl)-4-[(3-bromo-4-methoxyphenyl)methyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23BrN2O3/c1-24-18-4-2-15(10-17(18)21)12-22-6-8-23(9-7-22)13-16-3-5-19-20(11-16)26-14-25-19/h2-5,10-11H,6-9,12-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGUYJYIVALSYSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CN2CCN(CC2)CC3=CC4=C(C=C3)OCO4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.